N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
“N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The “sec-butyl” indicates a secondary butyl group attached to the nitrogen atom, and “carboxamide” refers to a functional group consisting of a carbonyl group (C=O) and an amine (NH2). The “hydrochloride” part suggests that this compound is in its hydrochloride salt form, which is common for many drugs to increase their water solubility.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a sec-butylamine under amide bond-forming conditions. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to one of the carbon atoms would be a carbonyl group and an amine, forming a carboxamide group. The nitrogen atom in the piperidine ring would have a sec-butyl group attached to it.Chemical Reactions Analysis
As an amide, this compound would be expected to participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation.Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions. As an amide, this compound is likely to form hydrogen bonds, which could make it relatively polar and potentially soluble in water, especially in its hydrochloride salt form.Scientific Research Applications
Synthesis and Chemical Properties
- Scalable Synthesis Process: A scalable and facile synthetic process for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for CNS disorders, has been developed, demonstrating the potential for large-scale production of similar compounds (Wei et al., 2016).
- Synthesis of Related Compounds: The synthesis of 4-Chloropiperidine Hydrochloride, a related compound, from piperidin-4-one hydrochloride through reduction and n-carbonylation, highlights the diverse synthetic routes applicable to similar chemical structures (Zhang, 2010).
Crystal Structure Analysis
- Crystal and Molecular Structure: 4-Piperidinecarboxylic acid hydrochloride, closely related to the compound of interest, has been characterized through single crystal X-ray diffraction, providing insights into its molecular structure which can be valuable for understanding similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Applications
- Soluble Epoxide Hydrolase Inhibitors: 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, which is significant for developing novel treatments in various disease models (Thalji et al., 2013).
- Characterization for Psychostimulant Abuse Treatment: Compounds like NGB 2904, which are structurally related to N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, have been characterized for their transport, metabolism, and pharmacokinetics, especially in the context of treatment for psychostimulant abuse (Mason et al., 2010).
Chemical Modification and Optimization
- Chemical Modification for Hepatitis C Treatment: Modification of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, closely related to the compound of interest, has led to potent replicon activities against Hepatitis C, illustrating the potential for chemical optimization in drug development (Gentles et al., 2011).
- Efficient Catalytic Hydrogenation: A novel strategy for hydrogenation of pyridine nuclear to 4-piperidinecarboxamide hydrochlorides, using low-cost catalysts under mild conditions, demonstrates the potential for efficient chemical transformations in this class of compounds (Cheng et al., 2009).
Safety And Hazards
The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of a range of analogs.
Please note that these are general comments based on the compound’s structure, and the actual properties could vary. For detailed and accurate information, experimental data and studies are needed.
properties
IUPAC Name |
N-butan-2-ylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-4-6-11-7-5-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURROUTXMODVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1609400-92-1 | |
Record name | 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride | |
CAS RN |
1220027-92-8 | |
Record name | 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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